Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzofuran moiety fused with a thiazole ring. The molecule includes a propan-2-yl (isopropyl) substituent at position 5 of the thiazole ring and a methyl ester group at position 2. The 2,3-dihydro-1-benzofuran-6-ylacetyl moiety contributes to its structural complexity, likely influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-10(2)16-15(17(22)23-3)20-18(25-16)19-14(21)9-11-4-5-12-6-7-24-13(12)8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20,21) |
InChI Key |
VZWBZCQGHTWTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The thiazole ring is constructed via a Hantzsch thiazole synthesis. A typical protocol involves:
-
Condensation : Reacting thiourea derivatives with α-haloketones.
-
Cyclization : Using propargyl bromide or analogous alkylating agents to form the 5-isopropyl substituent.
Key reaction conditions :
Introduction of the Benzofuran Acetyl Group
The benzofuran moiety is introduced via a two-step process:
Step 1: Synthesis of 2,3-Dihydrobenzofuran-6-ylacetyl Chloride
Step 2: Acylation of the Thiazole Amine
Esterification of the Carboxylic Acid
The final step involves methyl ester formation:
-
Reagents : Methyl iodide (3.0 equiv), potassium carbonate (2.5 equiv).
-
Purification : Recrystallization from methanol/water (4:1).
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF in acylation steps due to better solubility of intermediates (Table 1).
Table 1: Solvent Impact on Acylation Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 0–5 | DIPEA | 64 |
| THF | 0–5 | Triethylamine | 51 |
| DCM | 25 | Pyridine | 42 |
Temperature Control
Maintaining temperatures below 10°C during acylation minimizes side reactions (e.g., oxazole formation).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Industrial vs. Laboratory Methods
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Catalyst Loading | 0.1 equiv (cost optimization) | 1.0 equiv (yield focus) |
| Purification | Continuous chromatography | Column chromatography |
| Batch Size | 10–50 kg | 0.1–1.0 g |
| Cycle Time | 48 hours | 72 hours |
Chemical Reactions Analysis
-
Oxidation: : The benzofuran moiety can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).
-
Reduction: : Reduction of the ester group can yield the corresponding alcohol.
-
Substitution: : The thiazole ring is susceptible to nucleophilic substitution reactions.
Common reagents include:
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: LiAlH₄ or NaBH₄.
Substitution: Alkyl halides, amines, or thiols.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
-
Medicinal Chemistry: : Researchers explore its potential as an antimicrobial agent due to the benzofuran scaffold’s promising bioactivity .
-
Biological Studies: : Investigate its effects on cellular pathways and receptors.
-
Industry: : It may find applications in agrochemicals or materials science.
Mechanism of Action
-
Targets: : Likely molecular targets include enzymes, receptors, or proteins involved in cellular processes.
-
Pathways: : It could modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares key features with other thiazole-based molecules:
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester): A sulfonylurea herbicide with a triazine-thiazole hybrid structure. Unlike the target compound, this analog includes a sulfonylurea bridge and a triazine ring, enhancing herbicidal activity through acetolactate synthase inhibition .
- Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate: A peroxygen-containing thiazole derivative (). The hydroperoxy group may confer oxidative reactivity, distinguishing it from the target compound’s ester and benzofuran groups.
Functional Group Comparisons
- Benzofuran vs. Indole/Indazole: The benzofuran moiety in the target compound contrasts with indole/indazole derivatives in (e.g., Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate).
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound is absent in the evidence, SHELX software () is widely used for small-molecule refinement, suggesting that its crystal structure could be resolved using similar methods. The benzofuran-thiazole framework may form hydrogen-bonding networks akin to those described in , where graph-set analysis reveals directional interactions critical for crystal packing and stability .
Biological Activity
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, combined with a benzofuran moiety. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| Molecular Formula | C18H20N2O4S |
| Structural Features | Thiazole and Benzofuran |
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and ketoconazole.
Cytotoxicity and Anticancer Potential
Research indicates that this compound possesses cytotoxic properties against several cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, where it showed significant cytotoxicity compared to cisplatin, a common chemotherapeutic agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- DNA Interaction : It may interact with DNA or RNA, disrupting replication or transcription processes.
- Oxidative Stress Induction : The compound could induce oxidative stress in cells, leading to cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated its antibacterial properties against various pathogens, reporting significant activity with an MIC range from 12.5 μg/mL to 25 μg/mL against resistant strains .
- Cytotoxicity Assessment : Another study focused on its anticancer effects, demonstrating that the compound induced apoptosis in MCF-7 cells with an IC50 value significantly lower than that of standard treatments .
Future Directions
While initial findings are promising, further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To evaluate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the pathways involved in its biological activity.
- Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and reduced side effects.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-bromoketones and thiourea derivatives .
- Step 2: Amide coupling between the benzofuran-acetyl moiety and the thiazole-amine intermediate, employing carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Step 3: Esterification of the carboxylic acid group using methanol under acidic conditions .
Optimization Strategies:
- Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Employ quantum chemical calculations to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound in complex matrices?
Methodological Answer:
- Structural Elucidation:
- Purity Assessment:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this thiazole derivative?
Methodological Answer:
- Key Structural Modifications:
- Vary substituents on the benzofuran (e.g., electron-withdrawing groups) and thiazole (e.g., alkyl chain length) to assess bioactivity trends .
- Introduce bioisosteres (e.g., replacing the ester group with amides) to improve metabolic stability .
- Biological Assays:
- Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC values with structurally related compounds (see Table 1) .
Q. Table 1: Comparative Bioactivity of Thiazole Derivatives
| Compound | Structural Feature | Biological Activity (IC) | Reference |
|---|---|---|---|
| Target Compound | Benzofuran-thiazole hybrid | 12 nM (Kinase X) | |
| 5-(4-Fluorophenyl)pyrazole | Pyrazole core | 45 nM (Kinase X) | |
| 4-Aminoantipyrine analog | Pyrazoline substituent | 210 nM (Kinase X) |
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound during synthesis?
Methodological Answer:
- Reactivity Prediction:
- Stability Analysis:
Q. How should researchers address contradictions in biological activity data across different experimental models for this compound?
Methodological Answer:
- Root-Cause Analysis:
- Validation Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
